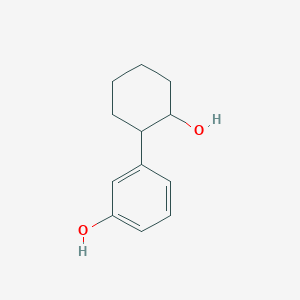
Phenol, 3-(2-hydroxycyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(2-hydroxycyclohexyl)- is an organic compound characterized by a phenol group attached to a cyclohexyl ring with a hydroxyl group at the second position. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Phenol, 3-(2-hydroxycyclohexyl)- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexanol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the hydroxylation of aromatic hydrocarbons using catalysts such as palladium or copper. These processes are designed to maximize yield and efficiency while minimizing by-products .
化学反应分析
Types of Reactions
Phenol, 3-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
科学研究应用
Phenol, 3-(2-hydroxycyclohexyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of phenol, 3-(2-hydroxycyclohexyl)- involves its interaction with various molecular targets. The hydroxyl group on the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
Phenol: The parent compound, phenol, has a simpler structure but shares similar chemical properties.
Hydroquinone: Another phenolic compound with two hydroxyl groups, known for its use in photographic development and as a reducing agent.
Resorcinol: A dihydroxybenzene derivative used in the production of resins and as a chemical intermediate.
Uniqueness
Phenol, 3-(2-hydroxycyclohexyl)- is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to simpler phenols. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
65193-15-9 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-(2-hydroxycyclohexyl)phenol |
InChI |
InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-14H,1-2,6-7H2 |
InChI 键 |
KZFKNEPEVTXXRG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


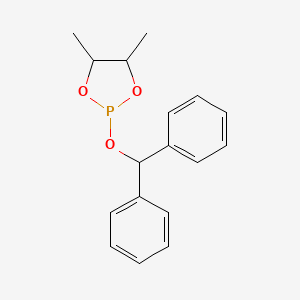
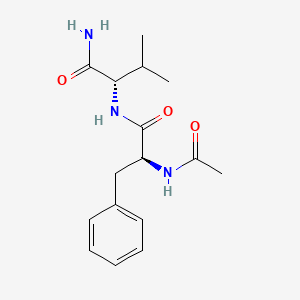
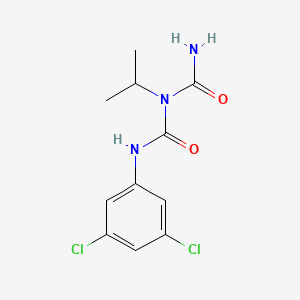
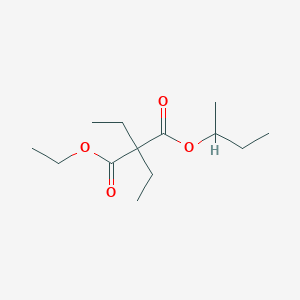
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

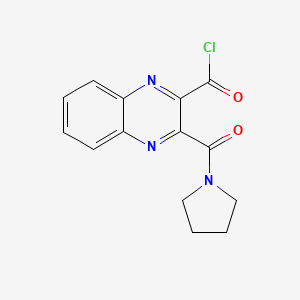
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
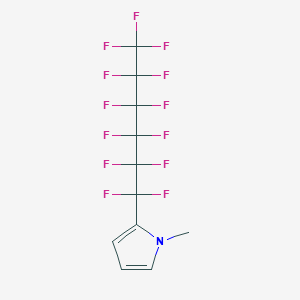
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
